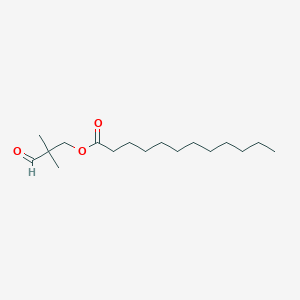
Urea, N,N''-(methylenedi-4,1-phenylene)bis(N'-(4-dodecylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N,N’‘-(methylenedi-4,1-phenylene)bis(N’-(4-dodecylphenyl)- is an organic compound known for its unique structure and properties. This compound is characterized by the presence of urea groups linked through a methylenedi-4,1-phenylene bridge, with additional dodecylphenyl groups attached. It is primarily used in various industrial applications due to its stability and functional properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N,N’‘-(methylenedi-4,1-phenylene)bis(N’-(4-dodecylphenyl)- typically involves a multi-step organic synthesis process. The key steps include the formation of the methylenedi-4,1-phenylene bridge and the subsequent attachment of the urea and dodecylphenyl groups. Common reagents used in these reactions include isocyanates and amines, which react under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale organic synthesis techniques. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Urea, N,N’‘-(methylenedi-4,1-phenylene)bis(N’-(4-dodecylphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxidized derivatives.
Reduction: The compound can be reduced to form different products, typically involving the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various halogenating agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions typically result in the formation of new derivatives with different functional groups.
Applications De Recherche Scientifique
Urea, N,N’‘-(methylenedi-4,1-phenylene)bis(N’-(4-dodecylphenyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of polymers, coatings, and other materials due to its stability and functional properties.
Mécanisme D'action
The mechanism of action of Urea, N,N’‘-(methylenedi-4,1-phenylene)bis(N’-(4-dodecylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Urea, N,N’‘-(methylenedi-4,1-phenylene)bis(N’-octyl-)
- Urea, N,N’‘-(methylenedi-4,1-phenylene)bis(N’-butyl-)
- Urea, N,N’‘-(methylenedi-4,1-phenylene)bis(N’-dimethyl-)
Uniqueness
Urea, N,N’‘-(methylenedi-4,1-phenylene)bis(N’-(4-dodecylphenyl)- stands out due to its specific structural features, such as the presence of dodecylphenyl groups, which impart unique properties and functionalities
Propriétés
Numéro CAS |
165445-29-4 |
|---|---|
Formule moléculaire |
C51H72N4O2 |
Poids moléculaire |
773.1 g/mol |
Nom IUPAC |
1-(4-dodecylphenyl)-3-[4-[[4-[(4-dodecylphenyl)carbamoylamino]phenyl]methyl]phenyl]urea |
InChI |
InChI=1S/C51H72N4O2/c1-3-5-7-9-11-13-15-17-19-21-23-42-25-33-46(34-26-42)52-50(56)54-48-37-29-44(30-38-48)41-45-31-39-49(40-32-45)55-51(57)53-47-35-27-43(28-36-47)24-22-20-18-16-14-12-10-8-6-4-2/h25-40H,3-24,41H2,1-2H3,(H2,52,54,56)(H2,53,55,57) |
Clé InChI |
PADKNGVHDDBHBP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)CCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



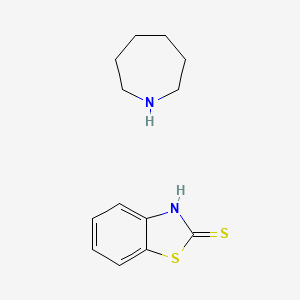


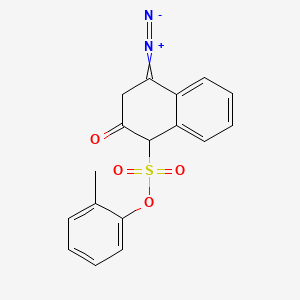
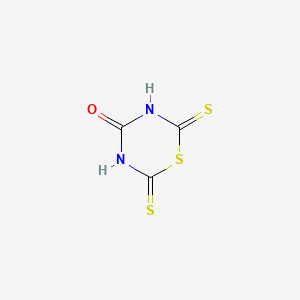
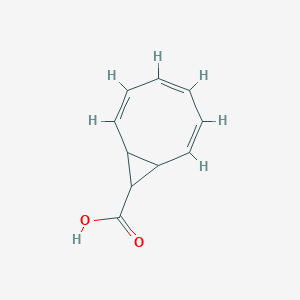

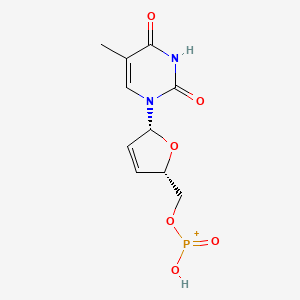
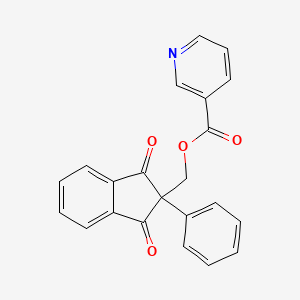

![1,1'-Isopropylidenebis(oxy)bis[2-ethylhexane]](/img/structure/B12669173.png)

